4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride; 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

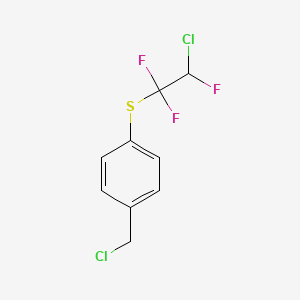

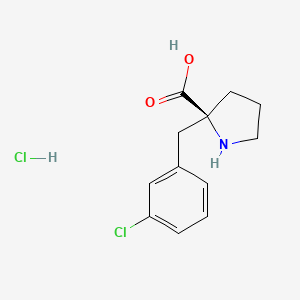

4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride is a chemical compound with the molecular formula C7H3Cl2F3O2S . It is used as an intermediate in the production of pesticides and dyes .

Synthesis Analysis

This compound is synthesized from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum .Molecular Structure Analysis

The molecular structure of 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride consists of a benzene ring substituted with a chloro group, a trifluoromethyl group, and a benzenesulfonyl group . The average mass of the molecule is 279.064 Da and the monoisotopic mass is 277.918274 Da .Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . Its empirical formula is C7H3Cl2F3O2S and its molecular weight is 279.06 .科学的研究の応用

4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride (98%) has a variety of applications in scientific research. It is used as a reagent in organic synthesis to prepare compounds such as sulfonamides, sulfonates, and carboxylic acids. It is also used in biochemistry and medical research as a protease inhibitor and as a tool for studying enzyme-substrate interactions. In addition, 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride (98%) has been used in the synthesis of pharmaceuticals, pesticides, and other compounds.

作用機序

Target of Action

It is known that sulfonyl fluorides can act as electrophilic agents, reacting with nucleophilic sites in biological targets .

Mode of Action

Sulfonyl fluorides, in general, are known to react with nucleophilic amino acids in proteins, such as serine, threonine, and tyrosine residues . This can lead to the modification of these proteins and potentially alter their function.

実験室実験の利点と制限

4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride (98%) has several advantages for use in laboratory experiments. It is a non-toxic, non-volatile compound that is relatively easy to synthesize and store. In addition, it is a highly reactive compound that is capable of forming covalent bonds with a variety of enzymes, making it an ideal tool for studying enzyme-substrate interactions. However, 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride (98%) also has several limitations for use in laboratory experiments. It is a highly reactive compound that can form covalent bonds with a variety of proteins and enzymes, which can lead to unintended effects and false results. In addition, 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride (98%) is a relatively expensive compound, making it cost prohibitive for some experiments.

将来の方向性

The future of 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride (98%) research is promising. There are a number of potential applications for this compound that have yet to be explored. For example, it could be used to study the structure and function of proteins and enzymes, to develop new pharmaceuticals and pesticides, or to explore the effects of inhibitors on metabolic pathways. In addition, 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride (98%) could be used as a tool to study the effects of environmental pollutants on biochemical processes. Finally, 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride (98%) could be used in the development of new methods for drug delivery and drug targeting.

合成法

4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride (98%) can be synthesized from a variety of starting materials including trifluoromethanesulfonic anhydride, 2,4-dichlorobenzene, and sodium fluoride. The most common synthesis method is the reaction of trifluoromethanesulfonic anhydride with 2,4-dichlorobenzene in the presence of sodium fluoride. This reaction yields 4-chloro-3-(trifluoromethyl)benzenesulfonyl fluoride (98%) as a white solid.

Safety and Hazards

Contact with this compound can cause severe skin burns and eye damage . It should not be ingested or inhaled, and contact with skin or eyes should be avoided . In case of contact, immediate medical attention is required . Additionally, thermal decomposition of the compound can lead to the release of irritating gases and vapors .

生化学分析

Biochemical Properties

4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a covalent bond with the serine residue in the active site, thereby inhibiting their activity . This compound also interacts with other proteins and biomolecules, affecting their function and stability. The nature of these interactions is primarily based on the formation of covalent bonds and the alteration of the active sites of the enzymes.

Cellular Effects

The effects of 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride on various types of cells and cellular processes are profound. It influences cell function by inhibiting key enzymes involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of serine proteases can lead to altered cell signaling and changes in gene expression patterns. Additionally, this compound can affect cellular metabolism by disrupting the normal function of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

At the molecular level, 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride exerts its effects through covalent binding interactions with biomolecules . The compound acts as an irreversible inhibitor of serine proteases by forming a covalent bond with the serine residue in the enzyme’s active site. This binding prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity. Additionally, 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture. Long-term exposure to 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride can lead to sustained inhibition of target enzymes and prolonged effects on cellular function. In vitro and in vivo studies have shown that the compound’s effects can persist for extended periods, depending on the concentration and exposure duration.

Dosage Effects in Animal Models

The effects of 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride vary with different dosages in animal models . At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as tissue damage and systemic toxicity. Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired inhibitory effect. Toxic effects at high doses include liver and kidney damage, as well as disruptions in normal physiological processes.

Metabolic Pathways

4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes . The compound can inhibit enzymes involved in the metabolism of amino acids, lipids, and carbohydrates, leading to changes in metabolic flux and metabolite levels. Additionally, it can affect the activity of cofactors and other regulatory molecules, further influencing metabolic pathways and cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing the overall cellular response to the compound.

Subcellular Localization

The subcellular localization of 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. The subcellular localization of 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride can influence its inhibitory effects and overall impact on cellular function.

特性

IUPAC Name |

4-chloro-3-(trifluoromethyl)benzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O2S/c8-6-2-1-4(15(12,13)14)3-5(6)7(9,10)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSRBBYQZMBMQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6343371.png)

![Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate; 98%](/img/structure/B6343442.png)

![2-[(3,5-Bis(trifluoromethyl)phenoxy)methyl]oxirane, 98%](/img/structure/B6343445.png)